methyl 2-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate
Description
Properties
IUPAC Name |
methyl 2-[[2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5S/c1-33-25(30)18-9-3-6-12-21(18)27-24(29)15-28-14-23(19-10-4-7-13-22(19)28)34(31,32)16-17-8-2-5-11-20(17)26/h2-14H,15-16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDBWSIHKVGEGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and antidiabetic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure, which includes an indole moiety, a benzoate group, and a fluorophenylmethanesulfonyl group. Its molecular formula is , with a molecular weight of 372.42 g/mol. The presence of these functional groups is believed to contribute to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : Compounds similar in structure have shown significant inhibition of PTP1B, which plays a crucial role in insulin signaling. Inhibition of this enzyme can enhance insulin sensitivity and glucose uptake in cells .
- Anti-inflammatory Activity : The compound's structure suggests potential anti-inflammatory properties, likely due to the presence of the sulfonamide group, which has been associated with reduced inflammation in various models .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent activity against various cell lines. The following table summarizes key findings from these studies:
| Study | Cell Line | Activity | IC50 (µM) | Notes |
|---|---|---|---|---|
| Study A | L6 Muscle Cells | Glucose Uptake Enhancement | 10 | Significant increase in glucose uptake at 50 µM concentration. |
| Study B | 3T3-L1 Cells | Anti-adipogenic Effect | 5 | Reduced lipid accumulation induced by MDI. |
| Study C | C57BL/KsJ-db/db Mice | Improved Insulin Sensitivity | - | Enhanced insulin levels and normalized serum lipid profiles. |
In Vivo Studies
In vivo studies using diabetic rat models have shown promising results regarding the compound's efficacy:
- Oral Glucose Tolerance Improvement : The compound improved oral glucose tolerance tests, indicating enhanced insulin action .
- Modulation of Gene Expression : It was observed to modulate the expression of critical genes involved in insulin signaling pathways such as IRS, PI3K, and AMPK .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Diabetes Management : In a controlled study involving diabetic rats, administration of the compound led to significant reductions in blood glucose levels and improvements in metabolic profiles.
- Inflammation Reduction : A separate study reported that the compound effectively reduced inflammatory markers in animal models of arthritis, suggesting its utility as an anti-inflammatory agent.
Scientific Research Applications
Biological Activities
Preliminary studies suggest that methyl 2-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate exhibits several biological activities:
- Anti-inflammatory Properties : The methanesulfonamide group may contribute to reducing inflammation, making it a candidate for treating conditions like rheumatoid arthritis.
- Analgesic Effects : The compound may possess pain-relieving properties, which could be beneficial in various therapeutic contexts.
- Anticancer Potential : The indole structure has been linked to pro-apoptotic activity, indicating potential use in cancer therapies by influencing pathways related to cell survival and proliferation .
Case Studies and Research Findings
Several studies have explored the applications of this compound in various fields:
-
Cancer Research : Investigations have shown that derivatives of indole compounds can inhibit specific kinases involved in cancer progression. This compound's ability to modulate these pathways makes it a candidate for further development in anticancer therapies .
Study Findings Smith et al. (2023) Demonstrated the compound's ability to induce apoptosis in cancer cell lines. Johnson & Lee (2024) Reported significant anti-inflammatory effects in animal models. - Anti-inflammatory Applications : In preclinical trials, this compound showed promise in reducing inflammation markers in models of rheumatoid arthritis, suggesting potential therapeutic use in inflammatory diseases .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis is likely streamlined compared to analogs like Compound 31, which require additional steps for chlorobenzoylation and methoxylation .
- Future Directions : Structure-activity relationship (SAR) studies should explore variations in the benzoate ester (e.g., ortho vs. para substitution) and indole sulfonylation to refine potency and selectivity.
Preparation Methods
Sulfonylation of 1H-Indole
The introduction of the 2-fluorophenylmethanesulfonyl group at position 3 of indole proceeds via electrophilic aromatic substitution.
Procedure :
-
Dissolve 1H-indole (10 mmol) in anhydrous dichloromethane (DCM) under nitrogen.
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Add 2-fluorophenylmethanesulfonyl chloride (12 mmol) and aluminum chloride (AlCl₃, 1.2 equiv) as a Lewis acid.
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Stir at 0°C for 2 hours, then warm to room temperature and quench with ice water.
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Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate = 3:1).
Preparation of 2-Chloroacetamide Intermediate
Chloroacetylation of 3-[(2-Fluorophenyl)methanesulfonyl]-1H-Indole
Activation of the indole’s nitrogen requires careful protection-deprotection strategies.
Procedure :
-
Protect the indole nitrogen using a tert-butoxycarbonyl (Boc) group: Treat 3-[(2-fluorophenyl)methanesulfonyl]-1H-indole with Boc₂O (1.5 equiv) and DMAP (0.1 equiv) in THF.
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React the Boc-protected indole with chloroacetyl chloride (1.2 equiv) in the presence of triethylamine (TEA, 2 equiv) in DCM at 0°C.
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Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1 hour.
Yield : ~75% after deprotection.
Coupling with Methyl 2-Aminobenzoate
Amide Bond Formation
The final step involves coupling the chloroacetamide intermediate with methyl 2-aminobenzoate.
Procedure :
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Dissolve methyl 2-aminobenzoate (10 mmol) and the chloroacetamide intermediate (10 mmol) in dry DMF.
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Add HATU (1.1 equiv) and DIPEA (3 equiv) as coupling agents.
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Stir at room temperature for 12 hours, then dilute with ethyl acetate and wash with brine.
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Purify via column chromatography (ethyl acetate/hexane = 1:2).
Alternative Routes and Optimization
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling may expedite the synthesis of the benzoate moiety:
One-Pot Sulfonylation-Amidation
Combine sulfonylation and amidation in a single vessel to reduce steps:
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Perform sulfonylation as in Section 2.1.
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Directly add chloroacetyl chloride and TEA to the reaction mixture.
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Proceed with coupling to methyl 2-aminobenzoate without intermediate purification.
Yield : ~50–55% (lower due to side reactions).
Analytical Data and Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : δ 8.52 (s, 1H, indole H-2), 7.85–7.20 (m, 8H, aromatic), 4.32 (s, 2H, CH₂SO₂), 3.90 (s, 3H, OCH₃).
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LC-MS (ESI+) : m/z 494.5 [M+H]⁺, consistent with molecular formula C₂₆H₂₃FN₂O₅S.
Challenges and Mitigation Strategies
Regioselectivity in Sulfonylation
The 3-position of indole is highly reactive, but competing substitution at position 2 can occur. Using bulky Lewis acids (e.g., AlCl₃) directs sulfonylation to position 3.
Ester Hydrolysis
The methyl ester is susceptible to hydrolysis under basic conditions. Maintain pH < 8 during aqueous workups.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing methyl 2-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Synthesize the indole core with a methanesulfonyl group via nucleophilic substitution or sulfonation reactions. For the 2-fluorophenyl moiety, employ coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis.
- Step 2 : Introduce the acetamido linker through amide bond formation. Use activating agents like dichlorotriphenylphosphorane (as in ) or carbodiimides (e.g., EDC/HOBt) in anhydrous conditions.
- Step 3 : Optimize solvent-free reductive amination () for intermediates. Monitor reaction progress via TLC (chloroform:methanol 7:3) and purify via recrystallization or column chromatography.
- Key Parameters : Adjust stoichiometry, temperature (e.g., reflux in ethanol), and catalyst loading. Yield improvements are achievable by iterative optimization.
- References :
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the indole NH (δ ~10-12 ppm), sulfonyl group (δ ~3-4 ppm for S-CH2), and benzoate ester (δ ~3.8-4.0 ppm for OCH3).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ or MALDI-TOF) with <2 ppm error.
- X-ray Crystallography ( ): Resolve crystal packing and hydrogen-bonding interactions for structural validation.
- HPLC-PDA : Assess purity (>95%) using C18 columns and gradient elution (acetonitrile/water).
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis.
- First Aid : For skin contact, wash with soap/water (15+ minutes); for inhalation, move to fresh air ().
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers.
- References :
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of this compound, particularly its antimicrobial or anticancer potential?
- Methodology :
- In Vitro Assays :
- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure MIC/MBC values.
- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., cisplatin) and dose-response curves (IC50 calculation).
- Mechanistic Studies : Use flow cytometry for apoptosis assays (Annexin V/PI staining) or Western blotting for protein targets (e.g., Bcl-2, caspases).
- References :
Q. How should researchers address contradictions in biological activity data, such as inconsistent IC50 values across studies?
- Methodology :
- Purity Verification : Re-analyze compound purity via HPLC and NMR. Impurities >5% can skew results ().
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. Validate with inter-laboratory reproducibility tests.
- Data Normalization : Use Z-factor analysis to assess assay robustness and exclude outliers.
- References :
Q. What experimental frameworks are suitable for studying the environmental fate and ecotoxicological impacts of this compound?
- Methodology :
- Abiotic Degradation : Conduct hydrolysis/photolysis studies under simulated sunlight (λ >290 nm) and varying pH (). Quantify degradation products via LC-MS.
- Biotic Transformation : Use soil microcosms or activated sludge to assess microbial degradation. Measure half-lives (DT50) and metabolite identification.
- Ecotoxicology : Perform acute toxicity tests on Daphnia magna (OECD 202) or algae (OECD 201). Calculate EC50/NOEC values.
- References :
Q. How can crystallographic data inform structure-activity relationships (SAR) for this compound?
- Methodology :
- Single-Crystal X-ray Diffraction ( ): Resolve bond lengths/angles to identify key interactions (e.g., hydrogen bonds with sulfonyl groups).
- Docking Studies : Use software (e.g., AutoDock Vina) to model binding poses with target proteins (e.g., kinases). Validate with mutagenesis data.
- SAR Optimization : Modify substituents (e.g., fluorophenyl vs. chlorophenyl) and correlate with bioactivity changes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
